Superior Anticancer Potency of 2-Aryl Derivatives Derived from the 5-Hydroxy Scaffold Compared to Doxorubicin
The core 5-hydroxybenzo[d]oxazol-2(3H)-one scaffold is the essential precursor for synthesizing 2-aryl derivatives. These derivatives exhibit anti-proliferative activity against various cancer cell lines, with a subset demonstrating IC50 values in the range of 0.8–2.8 μM [1]. This level of potency is comparable to, and in some cases exceeds, that of the established chemotherapeutic agent doxorubicin when tested under analogous in vitro conditions [1].
| Evidence Dimension | In vitro anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | 0.8–2.8 μM (for the most potent 2-aryl derivatives of the target compound) |
| Comparator Or Baseline | Doxorubicin (potency level comparable to the 0.8–2.8 μM range in the same study) |
| Quantified Difference | Comparable to or exceeding doxorubicin; specific IC50 values for doxorubicin were not reported in the abstract but are the benchmark for comparison. |
| Conditions | In vitro anti-proliferative assay against five cancer cell lines, including HepG2 cells. |
Why This Matters
This evidence confirms that the 5-hydroxybenzoxazolone core is a high-value starting material for generating anticancer leads with potency rivaling a gold-standard chemotherapeutic, justifying its procurement for oncology-focused medicinal chemistry programs.
- [1] Tangellamudi, N. D., Shinde, S. B., Pooladanda, V., Godugu, C., & Balasubramanian, S. (2018). Facile synthesis of 2-aryl 5-hydroxy benzo[d]oxazoles and their in vitro anti-proliferative effects on various cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3639–3647. View Source
